molecular formula C7H6N2OS B3331025 Thieno[3,2-d]pyrimidin-2-ylmethanol CAS No. 77294-16-7

Thieno[3,2-d]pyrimidin-2-ylmethanol

Cat. No.: B3331025
CAS No.: 77294-16-7
M. Wt: 166.2 g/mol
InChI Key: YTGJUHNVTIAFRE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thienopyrimidine Scaffold Chemistry

The exploration of pyrimidine (B1678525) chemistry dates back to the 19th century, but the systematic investigation of fused pyrimidine systems, including thienopyrimidines, gained significant momentum in the latter half of the 20th century. Initially, the interest was purely academic, focusing on the synthesis and characterization of these novel heterocyclic structures. Early synthetic routes were often complex and low-yielding.

A significant breakthrough in thienopyrimidine chemistry was the development of more efficient synthetic methodologies, such as the Gewald reaction, which allowed for the construction of the thiophene (B33073) ring, followed by cyclization to form the pyrimidine ring. researchgate.net Another common approach involves starting with a substituted pyrimidine and building the thiophene ring onto it. scielo.br Over the years, the synthetic arsenal (B13267) has expanded to include microwave-assisted synthesis and multi-component reactions, enabling the generation of diverse libraries of thienopyrimidine derivatives for biological screening. researchgate.netresearchgate.net

Significance of Fused Pyrimidine Heterocycles in Chemical Biology and Medicinal Chemistry Research

Fused pyrimidine heterocycles, such as thienopyrimidines, are of immense interest in medicinal chemistry due to their wide spectrum of biological activities. nih.gov Their structural similarity to purines allows them to act as bioisosteres, mimicking or antagonizing the action of natural purines in various enzymatic and signaling pathways. nih.gov This has led to the discovery of numerous thienopyrimidine derivatives with potent pharmacological properties.

The thienopyrimidine scaffold is a core component in many compounds investigated for therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). scielo.brnih.govresearchgate.netfluorochem.co.uk Furthermore, their ability to modulate the activity of various kinases has made them a focal point in the development of targeted therapies. nih.gov

Classification and Isomeric Forms of Thienopyrimidines: A Structural Overview for Research Context

The fusion of a thiophene ring with a pyrimidine ring can result in three distinct isomers, the classification of which is crucial for understanding their chemical properties and biological activities. The position of the nitrogen atoms in the pyrimidine ring relative to the fused thiophene ring defines these isomers.

In the thieno[3,2-d]pyrimidine (B1254671) isomer, the thiophene ring is fused at the 3 and 2 positions to the 'd' face of the pyrimidine ring. This arrangement results in a specific electronic distribution and steric environment that influences its interaction with biological targets. A notable example of a drug candidate with this scaffold is Olmutinib, an EGFR inhibitor.

The thieno[2,3-d]pyrimidine isomer features the fusion of the thiophene ring at the 2 and 3 positions to the 'd' face of the pyrimidine. This is one of the most extensively studied isomers, with a vast number of derivatives synthesized and evaluated for their medicinal properties. scielo.brnih.govnih.govresearchgate.netfluorochem.co.uk Many compounds with this scaffold have shown promising activity as anticancer and anti-inflammatory agents. nih.govfluorochem.co.uk

The thieno[3,4-d]pyrimidine (B1628787) isomer is characterized by the fusion of the thiophene ring at the 3 and 4 positions to the 'd' face of the pyrimidine ring. While less explored compared to the other two isomers, derivatives of this scaffold have also been synthesized and investigated for their potential biological activities.

Research Scope and Focus on Thieno[3,2-d]pyrimidin-2-ylmethanol and its Structural Analogues

This article focuses specifically on the chemical compound This compound (CAS 77294-16-7). This compound belongs to the thieno[3,2-d]pyrimidine class and is characterized by a hydroxymethyl group at the 2-position of the heterocyclic core.

While dedicated research on this compound itself is limited in publicly available literature, its structural framework is a key feature in a multitude of biologically active molecules. Therefore, to understand its potential significance, this article will also explore the research findings on its close structural analogues. By examining derivatives with modifications at various positions of the thieno[3,2-d]pyrimidine core, we can infer the potential chemical and biological landscape of this compound.

The exploration of these analogues provides valuable insights into the structure-activity relationships (SAR) within this chemical series. For instance, studies on derivatives with different substituents at the 2, 4, and 6-positions of the thieno[3,2-d]pyrimidine scaffold have revealed critical determinants for their biological activity, particularly as kinase inhibitors. nih.gov

Research Findings on Structural Analogues

The thieno[3,2-d]pyrimidine scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The following table summarizes research findings on several structural analogues of this compound, highlighting the impact of different substituents on their biological activity.

Compound IDScaffoldKey SubstituentsBiological TargetReported Activity
Compound 18b Thieno[3,2-d]pyrimidineAryl hydrazide at C-6, 2-aminopyrimidine (B69317) at C-2PI3Kα / mTORIC50 = 0.46 nM (PI3Kα), 12 nM (mTOR) nih.gov
Compound HY3 Thieno[3,2-d]pyrimidine-RIPK2IC50 = 11 nM
Analogue Series Thieno[3,2-d]pyrimidineVarious secondary amines and aryl/heteroaryl groupsh-NTPDasesSelective inhibition of h-NTPDase1, 2, 3, and 8
Olmutinib Thieno[3,2-d]pyrimidine-EGFRApproved for NSCLC treatment

These findings underscore the importance of the thieno[3,2-d]pyrimidine core in designing molecules with specific biological functions. The diverse range of activities observed in these analogues suggests that this compound could serve as a valuable building block or lead compound in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-d]pyrimidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-7-8-3-6-5(9-7)1-2-11-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJUHNVTIAFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 3,2 D Pyrimidin 2 Ylmethanol and Its Derivatives

Strategies for the Construction of the Thieno[3,2-d]pyrimidine (B1254671) Core

The assembly of the fused bicyclic system is the foundational step in accessing these molecules. The chosen strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The most prevalent and versatile method for constructing the thieno[3,2-d]pyrimidine skeleton begins with a suitably functionalized thiophene (B33073), typically a 3-aminothiophene-2-carboxylate or its corresponding carboxamide. researchgate.netnih.gov These precursors contain the necessary amine functionality ortho to a carbonyl group, which can be cyclized with various one-carbon (C1) reagents to form the pyrimidine (B1678525) ring.

A common and straightforward approach involves the reaction of methyl 3-aminothiophene-2-carboxylate with formamidine (B1211174) acetate. researchgate.net This reaction is typically performed by heating the reactants in a solvent such as ethanol (B145695), leading directly to the formation of thieno[3,2-d]pyrimidin-4-ol. researchgate.net Similarly, heating 2-aminothiophene-3-carboxylic acid esters with formamide (B127407) at reflux provides the corresponding 3H-thieno[2,3-d]pyrimidin-4-ones, a method that is analogously applied to the [3,2-d] isomers. organic-chemistry.org

Another widely used thiophene precursor is the 2-aminothiophene-3-carbonitrile, which can be prepared through the well-known Gewald reaction. These nitriles can be cyclized with agents like acyl chlorides in the presence of an acid to yield thieno[2,3-d]pyrimidin-4-one derivatives, demonstrating a parallel strategy for the [3,2-d] system. thepharmajournal.com

The following table summarizes representative examples of this strategy:

Starting Thiophene PrecursorCyclizing Reagent(s)Product TypeReference
Methyl 3-aminothiophene-2-carboxylateFormamidine acetateThieno[3,2-d]pyrimidin-4-ol researchgate.net
3-Amino-5-arylthiophene amideFormic acidThieno[3,2-d]pyrimidin-4-one nih.gov
2-Aminothiophene-3-carboxylic esterFormamideThieno[2,3-d]pyrimidin-4-one organic-chemistry.org
3-OxobutanamidothiopheneDiazonium salts / Cyclizing agentsThiophene-pyrimidine derivatives wikipedia.org

While less common, it is also possible to construct the thieno[3,2-d]pyrimidine core by starting with a pyrimidine ring and subsequently building the thiophene ring onto it. scielo.br This approach is particularly useful when the desired substitution pattern on the pyrimidine moiety is more easily accessible from pyrimidine starting materials.

One such strategy involves starting with a suitably substituted pyrimidine that has functional groups allowing for the annulation of the thiophene ring. For instance, a synthesis of the related thieno[2,3-d]pyrimidine (B153573) system starts from 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde, which reacts with ethyl-2-mercaptoacetate under alkaline conditions to build the fused thiophene ring. scielo.brthepharmajournal.com This highlights a general principle where a pyrimidine with vicinal functional groups (e.g., a halo group and a carbaldehyde) can undergo reaction with a reagent providing the sulfur and remaining carbon atoms of the thiophene ring.

Another example involves the Claisen-Schmidt condensation of 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde (B1356447) with substituted acetophenones as a starting point for more complex heterocyclic systems. mdpi.com This demonstrates the use of functionalized pyrimidines as key building blocks for annulation reactions.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, minimizing waste and improving operational simplicity. Several MCRs have been developed for the synthesis of thienopyrimidine scaffolds.

The Gewald reaction, which is often used to prepare the 2-aminothiophene precursors mentioned in section 2.1.1, is itself a three-component reaction between a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. thepharmajournal.com This reaction provides a rapid and versatile entry into the precursors needed for subsequent pyrimidine ring formation.

More direct one-pot syntheses of the final scaffold have also been reported. For the related thieno[2,3-d]pyrimidin-4(3H)-ones, a one-pot reaction has been developed using 2H-thieno[2,3-d] nih.govwikipedia.orgoxazine-2,4(1H)-diones, an aromatic aldehyde, and an amine (like benzylamine). core.ac.uk Such strategies, where multiple bonds are formed in a single operation, represent a powerful tool for the rapid assembly of the thienopyrimidine core.

Functionalization and Derivatization at the 2-position of the Thienopyrimidine Ring

To obtain the target compound, Thieno[3,2-d]pyrimidin-2-ylmethanol, functionalization at the C-2 position of the core is required. This typically involves the introduction of a formyl group, which can then be reduced to the desired methanol (B129727) moiety.

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, the key precursor is thieno[3,2-d]pyrimidine-2-carbaldehyde. While direct literature detailing the synthesis of this specific aldehyde is sparse, a highly plausible and standard method for its preparation would be the Vilsmeier-Haack reaction. wikipedia.orgslideshare.net This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic rings. wikipedia.orgslideshare.net The thieno[3,2-d]pyrimidine nucleus is sufficiently electron-rich to undergo this electrophilic substitution, providing the required aldehyde precursor.

Once the thieno[3,2-d]pyrimidine-2-carbaldehyde is obtained, it can be readily reduced to the target alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent ideally suited for the conversion of aldehydes to primary alcohols. Its chemoselectivity allows it to reduce the aldehyde group without affecting the aromatic thienopyrimidine core or other potentially sensitive functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature, offering a simple and high-yielding procedure for obtaining the final product. nih.gov

The specific reduction to yield this compound is detailed in the table below.

ReactantReagentSolventProduct
Thieno[3,2-d]pyrimidine-2-carbaldehydeSodium Borohydride (NaBH₄)Methanol or EthanolThis compound

Introduction of the Methanol Moiety via Aldehyde Reduction

Lithium Aluminum Hydride Applications

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used in organic synthesis. byjus.comyoutube.com It is particularly effective in reducing polar multiple bonds, such as those found in carbonyl groups. youtube.com In the context of thieno[3,2-d]pyrimidine chemistry, LiAlH₄ is instrumental in converting esters and carboxylic acids into primary alcohols. masterorganicchemistry.com

Specifically, the synthesis of this compound can be achieved by the LiAlH₄ reduction of a corresponding ester, such as ethyl thieno[3,2-d]pyrimidine-2-carboxylate. This reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide group forms an aldehyde, which is then further reduced by another equivalent of LiAlH₄ to the primary alcohol. youtube.commasterorganicchemistry.com These reactions are generally carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Starting Material Reagent Product Reference
Ethyl thieno[3,2-d]pyrimidine-2-carboxylateLithium Aluminum Hydride (LiAlH₄)This compound youtube.commasterorganicchemistry.com
Thieno[3,2-d]pyrimidine-2-carboxylic acidLithium Aluminum Hydride (LiAlH₄)This compound youtube.commasterorganicchemistry.com

Nucleophilic Substitution Reactions at the 2-position

The 2-position of the thieno[3,2-d]pyrimidine ring system can be functionalized through nucleophilic substitution reactions, often involving a precursor like 2-(chloromethyl)thieno[3,2-d]pyrimidine. The chloromethyl group at this position acts as an effective electrophile, readily undergoing substitution by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

A parallel solution-phase synthesis has been developed to create a library of substituted thieno[3,2-d]pyrimidin-2-ylmethanamines. This method starts with the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to form the thieno[3,2-d]pyrimidine core. The active chlorine at the 2-position is then displaced by various amines to introduce diversity at this position. nih.gov

Starting Material Nucleophile Product Type Reference
2-(Chloromethyl)thieno[3,2-d]pyrimidineAmines2-(Aminomethyl)thieno[3,2-d]pyrimidines nih.gov
2-(Bromomethyl)thieno[3,2-d]pyrimidineThiols2-(Thio-substituted methyl)thieno[3,2-d]pyrimidines
2-(Bromomethyl)thieno[3,2-d]pyrimidineAlkoxides2-(Alkoxy-substituted methyl)thieno[3,2-d]pyrimidines

Direct C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the pre-functionalization of starting materials. In the context of the thieno[3,2-d]pyrimidine scaffold, direct C-H arylation at the C2 position of the thiophene ring has been reported. mdpi.comdntb.gov.ua This methodology provides an efficient alternative to traditional cross-coupling reactions. A one-pot procedure involving a Suzuki-Miyaura coupling has been developed for the synthesis of 2-aryl-thieno[3,2-d]pyrimidines. mdpi.com

Functionalization and Derivatization at Other Positions of the Thieno[3,2-d]pyrimidine Scaffold

Modifications at the 4-position

The 4-position of the thieno[3,2-d]pyrimidine core is a common site for modification, often starting from a 4-chloro-thieno[3,2-d]pyrimidine intermediate. scbt.comnih.gov This chloro-derivative is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents. nih.govresearchgate.net

Common modifications include the introduction of amino, researchgate.netmdpi.com arylether, nih.gov and thioether nih.gov groups. For example, treatment of 4-chloro-thieno[3,2-d]pyrimidine with various amines, often in the presence of a base like potassium carbonate or under acidic catalysis, yields the corresponding 4-amino-thieno[3,2-d]pyrimidine derivatives. researchgate.netnih.gov Similarly, reaction with phenols or thiophenols in the presence of a base leads to the formation of 4-arylether or 4-thioether substituted thieno[3,2-d]pyrimidines. nih.gov

Starting Material Reagent Product Type Reference
4-Chloro-thieno[3,2-d]pyrimidineAmines4-Amino-thieno[3,2-d]pyrimidines researchgate.netnih.gov
4-Chloro-thieno[3,2-d]pyrimidinePhenols/K₂CO₃4-Arylether-thieno[3,2-d]pyrimidines nih.gov
4-Chloro-thieno[3,2-d]pyrimidineThiophenols/K₂CO₃4-Thioether-thieno[3,2-d]pyrimidines nih.gov

Substitutions at the 6-position

The 6-position of the thieno[3,2-d]pyrimidine scaffold has also been a target for derivatization, often to explore structure-activity relationships in medicinal chemistry. nih.gov Synthesis of 6-substituted derivatives can be achieved through multi-step sequences. For instance, starting from a bromo-aryl carboxylate, a nine-step synthesis has been reported to produce 6-substituted thieno[2,3-d]pyrimidine analogs. nih.gov While this reference pertains to the thieno[2,3-d] isomer, similar strategies can be envisioned for the thieno[3,2-d] system.

In one reported synthesis, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid was prepared by treating 2,2,6,6-tetramethylpiperidine (B32323) with butyllithium (B86547) followed by reaction with the thieno[3,2-d]pyrimidine core. acs.org This carboxylic acid derivative can then be further functionalized.

Starting Material Reagents Product Reference
Thieno[3,2-d]pyrimidine1. 2,2,6,6-tetramethylpiperidine, BuLi; 2. CO₂Thieno[3,2-d]pyrimidine-6-carboxylic acid acs.org
Thieno[3,2-d]pyrimidine-6-carboxylic acidVarious amines, coupling agentsThieno[3,2-d]pyrimidine-6-carboxamides acs.org

Derivatization at the 7-position

Functionalization at the 7-position of the thieno[3,2-d]pyrimidine ring has been achieved through halogenation followed by cross-coupling reactions. For instance, bromination at the C-7 position can be carried out using bromine (Br₂). bktimes.net The resulting 7-bromo-thieno[3,2-d]pyrimidine can then serve as a handle for introducing various aryl or heteroaryl groups via Suzuki or Stille coupling reactions. bktimes.net This approach has been utilized to synthesize a range of 2,7-disubstituted thieno[3,2-d]pyrimidine analogs. bktimes.net

Starting Material Reagents Intermediate Final Product Type Reference
Thieno[3,2-d]pyrimidine derivativeBr₂7-Bromo-thieno[3,2-d]pyrimidine derivative7-Aryl/Heteroaryl-thieno[3,2-d]pyrimidines bktimes.net

Combinatorial Chemistry Approaches for Thieno[3,2-d]pyrimidine Library Synthesis

Combinatorial chemistry has become an indispensable tool in medicinal chemistry for rapidly generating large numbers of diverse molecules for biological screening. For the thieno[3,2-d]pyrimidine scaffold, these approaches are crucial for exploring the chemical space around the core structure to identify derivatives with enhanced potency and optimized properties.

Parallel Solution-Phase Synthesis Techniques

Parallel solution-phase synthesis offers a powerful strategy for the creation of combinatorial libraries without the limitations of solid-phase synthesis, such as cleavage and linker-related issues. This technique allows for the simultaneous creation of a multitude of distinct compounds in separate reaction vessels.

A notable example of this approach has been the successful parallel solution-phase synthesis of a library containing over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines. nih.govacs.org This strategy began with the construction of the core thieno[2,3-d]pyrimidine structure through the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile. nih.govacs.org The reactions were conducted using simple manual techniques for parallel processing, which, combined with straightforward purification procedures, yielded final products of high purity. nih.govacs.org This methodology demonstrates the efficiency of parallel synthesis in rapidly producing a large and diverse set of compounds for further investigation. nih.gov

The key features of this approach include the systematic variation of reactants added to each vessel, allowing for the introduction of diverse functional groups at specific points on the molecular scaffold. The progress of these multiple reactions can be monitored simultaneously, leading to a significant increase in throughput compared to traditional sequential synthesis.

Diversity Point Strategies and Scaffold Optimization

The success of a combinatorial library hinges on the strategic introduction of diversity at multiple positions on the molecular scaffold. For the thienopyrimidine core, several diversity points can be accessed to modulate the compound's physicochemical and pharmacological properties.

Diversity Point Strategies: In the synthesis of a thieno[2,3-d]pyrimidine library, four distinct diversity points were utilized. nih.gov The initial construction of the heterocyclic core from 2-aminothiophen-3-carboxylates and chloroacetonitrile established two of these points. nih.govacs.org Further diversity was introduced through:

Derivatization of an active chlorine atom: This allows for the introduction of various nucleophiles. nih.gov

Functionalization at the C-4 position: This position on the pyrimidine ring is amenable to substitution, allowing for the introduction of different amines and other groups. nih.gov

Amide synthesis: For compounds containing ester groups, amide synthesis provides another avenue for introducing a wide range of substituents. nih.govacs.org

This multi-point diversification strategy ensures that the resulting library has a broad structural variance, increasing the probability of identifying hit compounds in biological screens.

Scaffold Optimization: Once initial hits are identified, the thieno[3,2-d]pyrimidine scaffold is further optimized to improve its drug-like properties. Structure-activity relationship (SAR) studies guide these modifications. nih.govnih.gov For instance, in the development of PI3K/mTOR dual inhibitors, SAR studies on the thieno[3,2-d]pyrimidine core indicated that an aryl hydrazide at the C-6 position and a 2-aminopyrimidine (B69317) at the C-2 position were optimal for potent activity. nih.gov Similarly, in the pursuit of highly selective CDK7 inhibitors, the incorporation of a fluorine atom into a piperidine (B6355638) ring attached to the scaffold was found to significantly enhance metabolic stability. nih.gov These targeted modifications are a critical step in transforming a preliminary hit into a viable drug candidate.

The table below summarizes key findings in the scaffold optimization of thieno[3,2-d]pyrimidine derivatives.

TargetScaffold PositionModificationOutcome
PI3Kα/mTORC-6Aryl hydrazide moietyOptimal inhibitory activity nih.gov
PI3Kα/mTORC-22-Aminopyrimidine moietyOptimal inhibitory activity nih.gov
CDK7Piperidine RingIncorporation of FluorineEnhanced metabolic stability nih.gov
EZH2P1 MoietyPiperidine-2,6-dioneBeneficial for improving antitumor activity rsc.org
EZH2P5 MoietyBenzyl-linked morpholineBeneficial for improving antitumor activity rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Thienopyrimidine Derivatives

The integration of green chemistry principles into pharmaceutical synthesis is essential for reducing environmental impact and improving safety and efficiency. For thienopyrimidine derivatives, these principles are applied to minimize waste, avoid hazardous reagents, and reduce energy consumption. rasayanjournal.co.in

Key green chemistry approaches applicable to thienopyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient. rasayanjournal.co.in A one-pot, three-component tandem reaction has been described for the synthesis of 2,4-diarylbenzo acs.orgnih.govthieno[3,2-d]pyrimidines, which uses a cheap and abundant sulfur source under mild, transition-metal-free conditions, simplifying workup procedures. researchgate.net

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.in

Solventless Approaches: Conducting reactions without a solvent (or using benign solvents like water) reduces volatile organic compound emissions and simplifies purification. rasayanjournal.co.in

Use of Catalysts: Employing catalysts, rather than stoichiometric reagents, minimizes waste and can enable more efficient reaction pathways. rasayanjournal.co.in

These sustainable methods not only offer environmental and economic benefits but also often lead to improved reaction yields and shorter synthesis times for pyrimidine-based compounds. rasayanjournal.co.in The development of such protocols is a key focus in modern heterocyclic chemistry. acgpubs.org

Chemical Reactivity and Transformation Mechanisms of Thieno 3,2 D Pyrimidin 2 Ylmethanol

Oxidation Reactions of the Methanol (B129727) Moiety

The oxidation of the primary alcohol in Thieno[3,2-d]pyrimidin-2-ylmethanol to either an aldehyde or a carboxylic acid is a fundamental transformation. While specific studies on this exact molecule are not prevalent, a variety of modern oxidation methods are well-suited for this purpose, demonstrating high tolerance for heterocyclic systems.

The conversion of primary alcohols to carboxylic acids can be achieved efficiently using heterogeneous catalysts. For instance, a catalyst composed of Palladium (Pd), Bismuth (Bi), and Tellurium (Te) on an activated carbon support (Pd-Bi-Te/C) has been shown to be highly effective for the aerobic oxidation of diverse benzylic and heterocyclic primary alcohols, often achieving yields greater than 90%. acs.org Such methods represent a green chemistry approach, utilizing oxygen from the air as the terminal oxidant. amazonaws.com

Alternative methods that are compatible with sensitive functional groups and heterocyclic rings have also been developed. One such procedure employs 1-hydroxycyclohexyl phenyl ketone in the presence of a strong base like sodium tert-butoxide. This system facilitates the oxidation of primary alcohols to carboxylic acids at room temperature and is compatible with amines, sulfides, and various heterocycles. researchgate.netacs.org

For the oxidation of primary alcohols to aldehydes, classic chromium(VI) reagents like Sarett's reagent (CrO₃(pyridine)₂) in pyridine or Collins reagent in dichloromethane are effective and can prevent over-oxidation to the carboxylic acid, particularly when the reaction is performed in the absence of water. wikipedia.org A two-step process, involving the initial oxidation to an aldehyde followed by a subsequent oxidation to the carboxylic acid, is also a common strategy in organic synthesis to ensure high yields and avoid side reactions. wikipedia.org

Table 1: Selected Methods for Oxidation of Primary Alcohols Compatible with Heterocyclic Systems

Oxidizing Agent/SystemProductKey Features
Heterogeneous Pd–Bi–Te/C, O₂Carboxylic AcidHigh efficiency for heterocyclic alcohols, uses air as oxidant. acs.org
1-Hydroxycyclohexyl phenyl ketone, NaOtBuCarboxylic AcidTolerates a wide range of functional groups, room temperature reaction. researchgate.netacs.org
KMnO₄Carboxylic AcidVery efficient, but conditions can be harsh. wikipedia.org
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong oxidizing agent. wikipedia.org
Sarett/Collins Reagent (CrO₃(pyridine)₂)AldehydeSelective oxidation to aldehyde, especially in non-aqueous conditions. wikipedia.org

Reduction Reactions of the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine (B1254671) core is an aromatic system, which confers significant stability. Literature on the direct reduction of this fused heterocyclic ring system is scarce, suggesting a high degree of resistance to common reduction methodologies.

Studies involving catalytic hydrogenation of substituted thieno[3,2-d]pyrimidines indicate that the core is robust. For example, during the dehalogenation of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine, hydrogenation under basic conditions selectively removes the chlorine atom at the C4-position while leaving the C2-chloro substituent and the heterocyclic core intact. nih.gov This selectivity implies that the thienopyrimidine ring is significantly less reactive towards reduction than the C4-Cl bond under these conditions. nih.gov No examples of the complete reduction of the thieno[3,2-d]pyrimidine ring were identified in the reviewed literature.

Nucleophilic Substitution Patterns on the Thienopyrimidine System

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the thieno[3,2-d]pyrimidine scaffold. The pyrimidine (B1678525) ring is electron-deficient, which facilitates the displacement of leaving groups, particularly at the C2 and C4 positions. These positions are typically activated for substitution by converting the corresponding thienopyrimidinones into chloro derivatives.

The synthesis of 2,4-dichlorothieno[3,2-d]pyrimidines from the corresponding diones using reagents like phosphorus oxychloride (POCl₃) is a common first step. nih.gov The resulting chloro-substituted compounds are versatile intermediates for introducing a wide range of nucleophiles.

Studies have shown that the C4-position is generally more reactive towards nucleophiles than the C2-position. For instance, treatment of 2,4-dichlorothieno[3,2-d]pyrimidine with methanolic ammonia at room temperature results in the selective substitution of the C4-chlorine to yield the 4-amino product. nih.gov A variety of other nucleophiles, including secondary amines, have been successfully introduced at the C4 and C2 positions to generate diverse libraries of compounds. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution on the Thieno[3,2-d]pyrimidine Core

Starting MaterialNucleophilePosition(s) SubstitutedReaction ConditionsProduct Type
2,4-Dichlorothieno[3,2-d]pyrimidineMethanolic AmmoniaC4Room Temperature4-Amino-2-chlorothieno[3,2-d]pyrimidine nih.gov
2,4-Dichlorothieno[3,2-d]pyrimidineSecondary AminesC4 and C2Sequential reaction2,4-Diamino-thieno[3,2-d]pyrimidine derivatives nih.govresearchgate.net
6-Chlorothieno[3,2-d]pyrimidinePhenylmethanamineC6Reflux in DMSO with K₂CO₃N-benzylthieno[3,2-d]pyrimidin-2-amine researchgate.net
4-Chlorothieno[3,2-d]pyrimidinesVarious AminesC4Not specified4-Alkylamino- and 4-arylaminothieno[3,2-d]pyrimidines

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution is a characteristic reaction of thiophene. However, in the thieno[3,2-d]pyrimidine system, the thiophene ring is fused to an electron-deficient pyrimidine ring, which deactivates the thiophene ring towards electrophilic attack.

While specific experimental examples of electrophilic substitution on the thiophene ring of this compound were not found in the surveyed literature, general principles of reactivity for fused heterocyclic systems can be considered. The pyrimidine moiety acts as an electron-withdrawing group, reducing the nucleophilicity of the thiophene ring. Consequently, electrophilic substitution reactions would require forcing conditions if they proceed at all. The substitution pattern would be directed by the electronics of the fused system. Theoretical studies on the related thieno[2,3-b]thiophene system suggest that the α-positions of the thiophene ring are the preferred sites for electrophilic attack. By analogy, positions C6 and C7 would be the most likely sites for substitution on the thieno[3,2-d]pyrimidine core, though this remains to be confirmed experimentally for this specific isomer.

Suzuki Coupling Reactions and Cross-Coupling Methodologies for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the diversification of the thieno[3,2-d]pyrimidine scaffold. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Typically, a halogenated thieno[3,2-d]pyrimidine derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology has been employed to synthesize diverse libraries of substituted thienopyrimidines. For example, sequential SNAr and Suzuki coupling reactions have been used to create aryl-substituted thienopyrimidine derivatives. nih.govresearchgate.net In this approach, nucleophiles are first introduced, followed by a Suzuki coupling to add aryl or heteroaryl groups at positions previously occupied by a halogen. Bis-Suzuki couplings have also been performed to generate bis-aryl thienopyrimidine derivatives. nih.govresearchgate.net

Table 3: Suzuki Coupling for Diversification of the Thieno[3,2-d]pyrimidine Scaffold

Thienopyrimidine SubstrateCoupling PartnerCatalyst/Base System (Typical)Position of DiversificationProduct Class
Chloro- or Bromo-thienopyrimidineAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / Na₂CO₃C2, C4, or C7Aryl/Heteroaryl-substituted thienopyrimidines nih.govresearchgate.net
Dichloro-thienopyrimidineAryl Boronic Acid (2 equiv.)Pd catalyst / BaseC2 and C7Bis-aryl thienopyrimidines nih.govresearchgate.net

Cycloaddition Reactions Involving the Thienopyrimidine System

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, typically involve π-systems that can readily undergo [4+2] or [3+2] additions. uchicago.edu The thieno[3,2-d]pyrimidine ring system is aromatic and possesses considerable resonance stability. Participating in a cycloaddition reaction would require the disruption of this aromaticity, which is energetically unfavorable.

Consequently, cycloaddition reactions involving the intact thieno[3,2-d]pyrimidine core as a diene or dipolarophile are not commonly reported in the chemical literature. The surveyed research did not provide specific examples of this fused ring system undergoing such transformations. Synthetic strategies are more likely to involve cycloaddition reactions to build the thiophene or pyrimidine ring prior to the final aromatization step, rather than using the aromatic scaffold as a reactant in a cycloaddition.

Acid-Base Reactivity and Protonation States

The nitrogen atoms in the pyrimidine ring are analogous to those in pyridine, with the lone pairs residing in sp² hybrid orbitals in the plane of the ring. These nitrogens are accessible for protonation. Computational studies and molecular modeling often consider the protonation states of such heterocyclic compounds at physiological pH (around 7.4). researchgate.nettheaspd.com In some derivatives of thieno[3,2-d]pyrimidine, it has been observed that the N-3 nitrogen of the pyrimidine ring can be protonated. The relative basicity of N1 versus N3 would depend on the electronic effects of the substituents on the ring system. The thiophene ring, being relatively electron-rich compared to the pyrimidine, may influence the basicity of the adjacent nitrogen atoms.

Structure Activity Relationship Sar Studies and Rational Molecular Design of Thieno 3,2 D Pyrimidine Derivatives

Design Principles for Thieno[3,2-d]pyrimidine (B1254671) Analogues

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic ring system in medicinal chemistry, largely because it is a bioisostere of purines like adenine (B156593) and guanine. nih.govscielo.br This structural similarity allows these compounds to interact with biological targets that recognize purine-based structures. nih.gov The design of thieno[3,2-d]pyrimidine analogues often begins with this principle, leveraging the scaffold to mimic endogenous ligands.

Another key design strategy involves using the thienopyrimidine core as a bioisosteric replacement for the quinazoline (B50416) nucleus, a scaffold present in numerous approved drugs. nih.govnih.gov This approach aims to improve properties such as synthetic accessibility, potency, and pharmacokinetic profiles while exploring novel chemical space. nih.govnih.gov Rational drug design and computational methods are frequently employed to guide the modification of the thienopyrimidine core, predicting how changes will affect interactions with molecular targets. nih.gov The design process often involves creating conformationally restricted analogues to lock the molecule into a bioactive conformation, thereby enhancing its affinity for a target. researchgate.net

Impact of Substituents at the 2-position on Biological Activity

The 2-position of the thieno[3,2-d]pyrimidine core is a critical site for modification, with substituents at this position significantly influencing the biological activity profile of the resulting analogues. Research has shown that a variety of functional groups can be introduced at this position, leading to a range of biological effects, from anti-HIV to anticancer activities. nih.govgoogle.com

For instance, the introduction of a chloromethyl group at the 2-position has been explored in the synthesis of thieno[3,2-d]pyrimidinones. nih.gov In the context of anti-HIV agents, modifications at this position have demonstrated that a diaminophenyl group can lead to a decrease in potency. nih.gov Conversely, studies on 2-alkyl-substituted 4-aminothieno[2,3-d]pyrimidines (a related isomer) have shown promising antiproliferative properties against breast cancer cell lines. google.com The nature of the substituent at the 2-position, whether it is a simple alkyl chain, a more complex aromatic system, or a reactive group, dictates the compound's interaction with its biological target and ultimately its therapeutic potential.

Substituent at 2-position Thienopyrimidine Core Biological Activity Context Observed Effect Reference
ChloromethylThieno[3,2-d]pyrimidinoneSynthesis of analoguesFacilitates further modification nih.gov
DiaminophenylThieno[3,2-d]pyrimidineAnti-HIV-1Loss of potency nih.gov
Alkyl groups4-Aminothieno[2,3-d]pyrimidineAnticancer (Breast)Antiproliferative activity google.com
2-Aminopyrimidine (B69317)Thieno[3,2-d]pyrimidinePI3K/mTOR inhibitionOptimal fragment for activity nih.gov

Influence of Modifications at the 4-position on Molecular Target Engagement

The 4-position of the thieno[3,2-d]pyrimidine scaffold is another key handle for modulating biological activity and target engagement. Substitutions at this position can dramatically alter a compound's potency and selectivity. A diverse range of substituents, including O-alkyl, O-aryl, S-aryl, and various amino groups, have been introduced at this position to probe the chemical space and optimize activity. nih.gov

A notable finding is the critical role of a chlorine atom at the C4-position for the antiproliferative activity of certain thieno[3,2-d]pyrimidines. researchgate.net Its removal or replacement often leads to a significant loss of potency. In the development of dual-stage antiplasmodial agents, a variety of substituents were introduced at the 4-position, leading to compounds with activity against both the erythrocytic and hepatic stages of Plasmodium. nih.gov The introduction of different anilines at the 4-position has also been a successful strategy in creating potent VEGFR-2 inhibitors. These examples underscore the profound influence of the 4-position substituent on the molecular interactions that govern biological activity.

Substituent at 4-position Biological Target/Activity Key Finding Reference
ChlorineAnticancer (Antiproliferative)Essential for activity in some series. researchgate.net
O-alkyl, O-aryl, S-aryl, (alkyl)amino, hydrazinylAntiplasmodialIntroduction of diverse chemical groups to study influence on activity. nih.gov
Substituted AnilinesVEGFR-2 Kinase InhibitionDiverse functionality is well-tolerated, extending into a solvent-exposed region of the binding site.
MorpholinePI3K InhibitionA common pharmacophoric feature in many potent PI3K inhibitors.

Role of the Methanol (B129727) Group and its Bioisosteric Replacements

Direct and detailed research specifically elucidating the role of the 2-hydroxymethyl group in Thieno[3,2-d]pyrimidin-2-ylmethanol is limited in publicly accessible literature. However, the function of a methanol group in a molecule is generally to act as a hydrogen bond donor and acceptor, potentially anchoring the ligand to a specific site in the target protein. It also enhances polarity and aqueous solubility.

In the absence of specific studies on this compound, we can consider the principles of bioisosteric replacement. A bioisostere is a functional group that retains similar biological properties to the original group. nih.gov The objective of such a replacement is to enhance potency, modify pharmacokinetics, or reduce toxicity. For a methanol group (-CH₂OH), several bioisosteric replacements could be considered:

-CH₂F, -CHF₂: Fluorine can act as a hydrogen bond acceptor, similar to the hydroxyl group, but is not a donor. This change can impact binding and metabolic stability.

-CH₂NH₂: The primary amine can also act as a hydrogen bond donor and acceptor.

-CH₂SH: The thiol group is a weaker hydrogen bond donor than the hydroxyl group.

-CH₂CN: The nitrile group is a hydrogen bond acceptor.

Cyclic analogues: Incorporating the group into a small ring system can restrict conformation.

Contributions of Substituents at the 6-position to Activity Profiles

Substituents at the 6-position of the thienopyrimidine core, located on the thiophene (B33073) ring, also play a significant role in defining the activity profiles of these compounds. Modifications at this position can influence potency, selectivity, and even the mechanism of uptake into cells.

In a series of thieno[2,3-d]pyrimidine (B153573) analogues (a related isomer) designed as dual inhibitors for purine (B94841) nucleotide biosynthesis, 6-substituted compounds with side-chains containing thiophene or furan (B31954) rings were discovered. These substituents were crucial for achieving dual targeting of enzymes in cancer cells that express folate receptors. The nature of the substituent at the 6-position, including the length and composition of any linker to an aromatic ring, was found to be a key determinant of inhibitory activity and cellular uptake. Another study on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors highlighted the importance of substituents at the 6-position for achieving high potency and selectivity.

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional shape, or conformation, of a thieno[3,2-d]pyrimidine derivative is a critical factor in its ability to bind to a biological target. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore essential for understanding ligand-target interactions.

In one study, a series of conformationally restricted thieno[3,2-d]pyrimidinones were synthesized to improve their activity as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. researchgate.net By "freezing" the conformation through cyclization, researchers were able to identify the specific open conformer that is biologically active. researchgate.net This indicates that the molecule must adopt a particular shape to fit into the enzyme's active site. Molecular docking studies are frequently used to support these findings, providing insights into the binding poses of the most promising compounds at a molecular level. These computational techniques help to elucidate how the ligand interacts with key residues in the target protein, guiding further rational design of more potent and selective inhibitors. researchgate.net

Scaffold Hopping and Bioisosteric Modification Strategies in Thienopyrimidine Research

Scaffold hopping and bioisosteric modification are powerful strategies in drug design used to rationally modify a lead compound to generate novel therapeutic agents with improved properties. nih.govnih.gov These techniques are widely applied in thienopyrimidine research.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.gov This can lead to new intellectual property and improved drug-like properties. For example, the thieno[2,3-d]pyrimidine nucleus itself has been used as a bioisostere for the quinazoline moiety in the design of EGFR tyrosine kinase inhibitors. nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a common strategy. nih.govnih.gov A classic example in this field is the replacement of a thiophene ring with a phenyl ring, which can be used to create analogues with different metabolic stabilities or to probe the importance of the sulfur atom for activity. researchgate.net These strategies allow medicinal chemists to systematically explore the chemical space around the thienopyrimidine scaffold to optimize for potency, selectivity, and pharmacokinetic parameters. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thienopyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.edu In the rational design of thieno[3,2-d]pyrimidine derivatives, QSAR studies have been instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the synthesis of more potent and selective molecules. benthamscience.com These models translate the complex interplay of steric, electronic, and hydrophobic properties into predictive equations and 3D contour maps, offering a blueprint for targeted molecular modifications. rutgers.edunih.gov

Various QSAR approaches, including two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to diverse classes of thienopyrimidine analogues. benthamscience.comnih.gov These studies have explored their potential as inhibitors of various enzymes and receptors implicated in a range of diseases.

Research Findings from QSAR Studies

As Anticancer Agents:

A significant body of QSAR research has focused on thienopyrimidine derivatives as anticancer agents, particularly for triple-negative breast cancer (TNBC) by targeting receptors like Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). nih.gov In one study, 3D-QSAR analyses were performed on a series of 47 thieno-pyrimidine derivatives. nih.govmdpi.com The resulting CoMFA and CoMSIA models were statistically robust, with high correlation coefficients (CoMFA: q² = 0.818, r² = 0.917; CoMSIA: q² = 0.801, r² = 0.897), indicating strong predictive capability. nih.govmdpi.com The contour maps generated from these models provided valuable insights for designing novel inhibitors against metastatic breast cancer. nih.gov Another QSAR study investigated thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, using multiple linear regression (MLR) and artificial neural network (ANN) methods to correlate their chemical structures with anticancer activity. nih.gov

As Phosphodiesterase IV (PDE IV) Inhibitors:

Thieno[3,2-d]pyrimidines have been evaluated as inhibitors of phosphodiesterase IV (PDE IV), an enzyme relevant in the therapy of asthma and chronic obstructive pulmonary disease (COPD). nih.gov A 3D-QSAR study on 29 such compounds using CoMFA and CoMSIA yielded statistically significant models with good predictive power. nih.gov The analysis provided a framework for predicting the affinity of new derivatives and for designing more potent PDE IV inhibitors. nih.gov

As Antimicrobial Agents:

QSAR methodologies have also been employed to elucidate the structural requirements for the antimicrobial activity of thienopyrimidines. benthamscience.comresearchgate.net A study focusing on their antibacterial action highlighted that physicochemical characteristics such as lipophilicity, electronic properties, and steric factors significantly influence their efficacy. benthamscience.com By developing predictive models, researchers can guide the synthesis of new thienopyrimidine derivatives with potentially enhanced antibacterial potency. benthamscience.comresearchgate.net For instance, a QSAR study on 43 thienopyrimidine analogues against S. aureus and E. coli using Multiple Linear Regression (MLR) showed promising predictive results. researchgate.net

As Antihyperlipaemic and Cholesterol-Lowering Agents:

The potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as antihyperlipaemic agents has been explored through QSAR. nih.gov A study of two series of these compounds revealed that the electronic nature of the substituents at the 2-position had a positive influence on the biological activity, while lipophilic and steric parameters were found to be less significant. nih.gov In a separate investigation targeting cholesterol inhibition, both 2D-QSAR and 3D-QSAR models were developed for thieno[3,2-d]pyrimidines. researchgate.net The highly significant models (2D-QSAR: r² = 0.9762, q² = 0.9379; 3D-QSAR: q² = 0.8837, predictive r² = 0.9162) indicated that steric and electrostatic effects are primary determinants of binding affinity, leading to the design of novel compounds with improved predicted activity. researchgate.net

As Monocarboxylate Transporter 1 (MCT1) Inhibitors:

QSAR modeling has been applied to thieno[2,3-d]pyrimidine-2,4-diones to understand their binding affinity to Monocarboxylate Transporter 1 (MCT1), a target for immunomodulating and antitumor agents. uzhnu.edu.ua The developed QSAR model identified the decisive influence of relative negative partial charge, solvation energy, and radius of gyration on MCT1 inhibition. uzhnu.edu.ua This model was subsequently used to predict the activity of new N-vinyl derivatives, leading to the successful directed synthesis of three lead compounds. uzhnu.edu.ua

The collective findings from these QSAR studies underscore the power of computational modeling in the field of medicinal chemistry. By systematically correlating structural descriptors with biological activity, researchers can prioritize synthetic efforts, reduce the need for extensive screening, and accelerate the discovery of novel thieno[3,2-d]pyrimidine-based therapeutic agents.

Interactive Data Tables of QSAR Studies

Table 1: Summary of 3D-QSAR Models for Thienopyrimidine Derivatives This table summarizes the statistical validation parameters from various 3D-QSAR studies on thienopyrimidine analogues. The leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are key indicators of a model's robustness and predictive power.

Target/ActivityNo. of CompoundsQSAR MethodKey Findings/InsightsReference
TNBC (VEGFR3) Inhibition47CoMFA0.8180.917Identified key structural features for inhibitory activity. nih.govmdpi.com
TNBC (VEGFR3) Inhibition47CoMSIA0.8010.897Provided valuable information for inhibitor design. nih.govmdpi.com
PDE IV Inhibition29CoMFAStatistically ValidStatistically ValidProvided information for predicting affinity and designing potent inhibitors. nih.gov
PDE IV Inhibition29CoMSIAStatistically ValidStatistically ValidHydrophobic, H-bond donor/acceptor fields showed insignificant improvement. nih.gov
Cholesterol InhibitionNot Specified3D-QSAR0.88370.9162 (pred. r²)Steric and electrostatic effects are primary determinants of binding affinity. researchgate.net
HIV-1 RT Inhibition67CoMFA0.5940.974Models showed good stability and predictability. nih.gov
HIV-1 RT Inhibition67CoMSIA0.5280.965Guided the design of 12 new derivatives with good predicted activity. nih.gov

Table 2: Summary of 2D-QSAR and Other QSAR Models for Thienopyrimidine Derivatives This table outlines the results from 2D-QSAR and other quantitative modeling studies, highlighting the descriptors found to be important for the biological activity of thienopyrimidine analogues.

Target/ActivityNo. of CompoundsQSAR MethodKey Statistical ParametersImportant Descriptors/FindingsReference
Antihyperlipaemic ActivityTwo SeriesQSARNot specifiedPositive influence of electronic nature of 2-substituents. Lipophilic and steric parameters not significant. nih.gov
Antimicrobial ActivityNot SpecifiedQSARNot specifiedLipophilicity, electronic distribution, and steric effects significantly influenced efficacy. benthamscience.com
VEGFR-2 Inhibition33MLR, ANNNot specifiedAssociated pharmacological activity with structural properties. nih.gov
Cholesterol InhibitionNot Specified2D-QSARr² = 0.9762, q² = 0.9379Quadrupole2 and T_2_Cl_7 descriptors were major contributors. researchgate.net
MCT1 InhibitionNot SpecifiedQSARNot specifiedDecisive influence of relative negative partial charge, solvation energy, and radius of gyration. uzhnu.edu.ua

Molecular Mechanisms of Action and Biological Target Identification for Thieno 3,2 D Pyrimidin 2 Ylmethanol Analogues

Inhibition of Enzyme Targets and Signaling Pathways (In Vitro Studies)

Derivatives based on the thienopyrimidine core have demonstrated significant inhibitory activity against a wide range of enzymes, primarily through competitive binding at active sites, particularly the ATP-binding pocket of kinases.

Kinase Inhibition (e.g., EGFR, HER2, PI3K, mTOR, FMS, Tpl2, JAK1, NMT)

The thieno[3,2-d]pyrimidine (B1254671) framework has proven to be a fertile ground for the development of potent inhibitors targeting numerous protein kinases involved in oncogenic signaling pathways.

EGFR and HER2: Analogues of thienopyrimidine have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Guided by the binding mode of lapatinib, researchers have designed 6-phenylthieno[2,3-d]pyrimidine derivatives. One such compound, 27b , emerged as a potent dual inhibitor with IC₅₀ values of 91.7 nM for EGFR and 1.2 µM for HER2. lookchem.com This compound effectively blocked EGF-induced EGFR activation and the downstream AKT/mTOR/S6 signaling pathway in NCI-H1975 cells, which harbor a resistance mutation. lookchem.com Other studies have identified thienotriazolopyrimidines like 11b and 12 as effective EGFR inhibitors. nih.gov

PI3K and mTOR: The PI3K/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key therapeutic strategy. Thieno[3,2-d]pyrimidine derivatives have been identified as potent dual inhibitors. For instance, GNE-477 was developed from pictilisib (B1683980) by replacing its indazole moiety with 2-aminopyrimidine (B69317), resulting in a compound that maintained PI3K-α inhibition while also effectively inhibiting mTOR kinase activity. researchgate.net Another notable compound, PI-103 , based on a related pyridothienopyrimidine scaffold, is a potent inhibitor of class IA PI3Ks and mTOR. researchgate.net

FMS, FLT3, and FAK: Colony-stimulating factor-1 receptor (FMS) is crucial for the function of tumor-associated macrophages. Derivatives of thieno[3,2-d]pyrimidine have been synthesized as FMS kinase inhibitors, with compound 21 showing a strong IC₅₀ of 2 nM. sci-hub.se In a related effort, intensive structure-activity relationship (SAR) studies led to the discovery of compound 26 , a multi-targeted kinase inhibitor with excellent potency against FMS-like tyrosine kinase 3 (FLT3) mutants and Focal Adhesion Kinase (FAK). nih.govnih.gov This compound was effective against recalcitrant FLT3 mutants and demonstrated superior activity compared to the known FAK inhibitor PF-562271 in preclinical models. nih.govnih.gov

Tpl2: A series of thieno[3,2-d]pyrimidines has been identified as potent inhibitors of the Tpl2 kinase (also known as MAP3K8). nih.gov Binding mode studies suggest a potential flipped binding orientation depending on the substitution pattern, and biophysical assays confirmed the direct binding of these molecules to the Tpl2 protein. nih.gov

JAK1: Janus Kinase 1 (JAK1) is a key mediator in cytokine signaling, and its aberrant activation is linked to various cancers. Using a scaffold morphing strategy, researchers designed thieno[3,2-d]pyrimidine derivatives, leading to the identification of compound 24 as a potent and highly selective JAK1 inhibitor. nih.gov Further optimization led to compounds 25 and 46 , which showed improved selectivity for JAK1 over JAK2 and JAK3. Notably, compound 46 had an IC₅₀ of 0.022 µM against JAK1, representing a four-fold improvement over the parent compound. nih.gov

Other Kinases: The versatility of the scaffold extends to other kinase families.

ATR Kinase: A series of potent and selective inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, was developed using a thieno[3,2-d]pyrimidine scaffold. Compound 34 was identified as a lead molecule with an ATR kinase IC₅₀ of 1.5 nM. acs.org

CDK7: Targeting cyclin-dependent kinase 7 (CDK7) is a sought-after strategy in oncology. Optimization of the thieno[3,2-d]pyrimidine core has led to potent CDK7 inhibitors like compound 36 . nih.gov Further studies produced compound 20 , which exhibited potent inhibitory activity against CDK7 and favorable oral bioavailability. acs.org

RIPK2: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a target for inflammatory diseases. A new RIPK2 inhibitor, HY3 , with a thieno[3,2-d]pyrimidine core, was developed, showing an IC₅₀ of 11 nM. researchgate.net

No significant inhibitory activity against N-myristoyltransferase (NMT) by thieno[3,2-d]pyrimidine analogues has been reported in the reviewed literature.

CompoundTarget KinaseIC₅₀ (nM)Reference
27bEGFR91.7 lookchem.com
27bHER21200 lookchem.com
21FMS (CSF-1R)2 sci-hub.se
46JAK122 nih.gov
34ATR1.5 acs.org
HY3RIPK211 researchgate.net

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects. Analogues of thieno[3,2-d]pyrimidine have shown promising selectivity profiles.

A kinome-wide screen of 370 kinases revealed that compound 24 exhibits a high degree of selectivity for JAK1. nih.gov Its derivatives, 25 and 46 , were engineered to possess even higher selectivity for JAK1 over the closely related kinases JAK2 and JAK3. nih.gov Similarly, the RIPK2 inhibitor HY3 was found to be highly selective for RIPK2 over RIPK1. researchgate.net

The inherent structural features of the scaffold contribute significantly to selectivity. The thiophene (B33073) core in a series of CDK7 inhibitors was found to be critical for achieving remarkable selectivity. nih.gov Likewise, the ATR inhibitor 34 showed reduced potency against other kinases tested in selectivity panels. acs.org

For Tpl2 inhibitors based on the thieno[3,2-d]pyrimidine core, kinome inhibition profiling also suggested good selectivity. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Analogues based on the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold have been investigated as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. These compounds function as antifolates, disrupting the pathway that leads to "thymineless death" in rapidly dividing cells. nih.gov

Studies have identified compounds that act as dual inhibitors of both human DHFR and thymidylate synthase (TS). The classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) is the most potent dual inhibitor of this class reported to date, with an IC₅₀ of 20 nM against human DHFR and 40 nM against human TS. acs.orgnih.gov

Among nonclassical analogues, the 4-nitrophenyl derivative 7 was the most potent, demonstrating strong dual inhibitory activity. acs.orgnih.gov Another study highlighted compound 20 from a series of nonclassical lipophilic inhibitors as being a more potent DHFR inhibitor (IC₅₀ = 0.20 µM) than the reference drug methotrexate (B535133) (IC₅₀ = 0.22 µM). acs.org

Molecular modeling and X-ray crystallography have confirmed that these thieno[2,3-d]pyrimidine antifolates bind in the active site of DHFR in a "folate" orientation, with the thieno sulfur occupying the position equivalent to the N8 of folic acid.

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 4Human DHFR20 acs.orgnih.gov
Compound 4Human TS40 acs.orgnih.gov
Compound 7Human DHFR560 nih.gov
Compound 20DHFR200 acs.org

Hydrolase Inhibition (e.g., h-NTPDase)

Thieno[3,2-d]pyrimidine derivatives have been successfully developed as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes that hydrolyze extracellular nucleotides. nih.gov

A study involving sequential SNAr and Suzuki reactions produced a library of derivatives with selective inhibitory profiles against different h-NTPDase isozymes.

Compound 3j (N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine) selectively inhibits h-NTPDase1 with an IC₅₀ of 0.62 µM. nih.gov

Compound 4d was the most potent inhibitor of h-NTPDase2, with an IC₅₀ of 0.33 µM. nih.gov

Compound 4c was a selective inhibitor of h-NTPDase3 (IC₅₀ = 0.13 µM). nih.gov

Compound 3b selectively inhibited h-NTPDase8 (IC₅₀ = 0.32 µM). nih.gov

Molecular docking studies of these potent and selective compounds revealed key interactions with amino acid residues in the active sites of the respective h-NTPDase homology models. nih.gov

In addition to NTPDases, other hydrolases have been targeted. A series of conformationally restricted thieno[3,2-d]pyrimidinones were designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in steroid metabolism.

Other Enzyme Classes (e.g., Metalloproteinases)

While specific inhibitors of metalloproteinases from this class are not prominent in the literature, thieno[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against other important enzyme classes, such as sirtuins.

Sirtuin Inhibition: Sirtuins (SIRT1, SIRT2, SIRT3) are NAD⁺-dependent deacetylases considered therapeutic targets for a range of diseases. A novel class of potent pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold was discovered through an in vitro affinity screen. nih.gov

Compound 11c was identified as a highly potent pan-inhibitor with IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.govnih.gov

Crystallographic studies of inhibitors like 11c , 28 , and 31 bound to SIRT3 revealed that the thieno[3,2-d]pyrimidine core π-stacks with a key phenylalanine residue (Phe157) in the active site, explaining the potent activity.

D-dopachrome tautomerase (D-DT) Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has been shown to inhibit the activity of D-DT (also known as MIF-2), a cytokine involved in cancer progression.

CompoundTarget EnzymeIC₅₀ (nM)Reference
11cSIRT13.6 nih.govnih.gov
11cSIRT22.7 nih.govnih.gov
11cSIRT34.0 nih.govnih.gov

Interaction with Cellular Macromolecules (In Vitro Studies)

Beyond direct enzyme inhibition, analogues of thieno[3,2-d]pyrimidine have been shown to interact with and modulate the function of other crucial cellular macromolecules, most notably tubulin.

Tubulin Polymerization Inhibition: Several studies have identified thieno[3,2-d]pyrimidine derivatives as potent anti-tubulin agents that function as colchicine-binding site inhibitors (CBSIs). nih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were designed for this purpose. The most potent compound, 14 , displayed an IC₅₀ of 4.1 µM for tubulin polymerization inhibition and was confirmed to bind at the colchicine (B1669291) site. nih.gov

Another study developed analogues 13 and 25d , which exhibited potent antiproliferative activity with IC₅₀ values around 1 nM and were shown to inhibit tubulin polymerization at low concentrations. X-ray crystallography of compounds 4a , 25a , and 13 in complex with tubulin confirmed their binding mode and identified them as new representatives of CBSIs. These interactions were shown to induce G₂/M phase arrest and apoptosis in cancer cells. nih.gov

Tubulin Binding and Polymerization Inhibition

Analogues of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. These compounds often exert their anticancer effects by disrupting microtubule dynamics, which are primarily composed of α- and β-tubulin heterodimers.

A significant number of thieno[3,2-d]pyrimidine derivatives function as colchicine-binding site inhibitors (CBSIs). nih.gov They bind to the β-subunit of tubulin at the same site as colchicine, a well-known microtubule-destabilizing agent. This binding event prevents the polymerization of tubulin into microtubules. For example, a series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were designed as anti-tubulin agents. The most potent compound from this series, compound 14 , demonstrated significant inhibition of tubulin polymerization with an IC₅₀ value of 4.1 ± 0.1 μM. nih.gov A competitive assay confirmed that compound 14 binds to the colchicine-binding site of tubulin, and immunofluorescent studies showed it rapidly disrupts the microtubule network in HeLa cells in a concentration-dependent manner. nih.gov

Further research on other heterocyclic fused pyrimidines, including thieno[3,2-d]pyrimidines, identified compounds 13 and 25d as highly potent CBSIs with IC₅₀ values in the nanomolar range. nih.gov X-ray crystallography of related compounds in complex with tubulin has provided detailed insights into the binding mode, confirming their interaction at the colchicine site. nih.gov Similarly, studies on 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives found several compounds that strongly inhibited tubulin assembly. mdpi.com These compounds were shown to inhibit the binding of radiolabeled colchicine ([³H]colchicine) to tubulin, further evidencing their mechanism as colchicine site microtubule targeting agents. mdpi.com

Inhibition of Tubulin Polymerization by Thieno[3,2-d]pyrimidine Analogues
CompoundTargetAssayIC₅₀ ValueReference
Compound 14 ((2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogue)Tubulin PolymerizationIn vitro polymerization assay4.1 ± 0.1 μM nih.gov
Compound 13 (thieno[3,2-d]pyrimidine analogue)Tubulin PolymerizationIn vitro antiproliferative assay~1 nM nih.gov
Compound 25d (heterocyclic fused pyrimidine)Tubulin PolymerizationIn vitro antiproliferative assay~1 nM nih.gov
Compound 4 (5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine analogue)Microtubule DepolymerizationCell-based assayEC₅₀ = 19 nM mdpi.com

DNA/RNA Interactions (as purine (B94841) bioisosteres)

The thienopyrimidine scaffold is recognized as a bioisostere of naturally occurring purines, which are fundamental components of DNA and RNA. nih.govresearchgate.net This structural similarity allows thienopyrimidine derivatives to act as potential antimetabolites, interfering with nucleic acid synthesis and function. By mimicking endogenous purines, these compounds can be recognized by enzymes involved in nucleotide metabolism, leading to the inhibition of these pathways and subsequent disruption of DNA and RNA synthesis, which is critical for the proliferation of cancer cells. nih.govresearchgate.net

Research into 6-substituted thieno[2,3-d]pyrimidine analogues has demonstrated that they function as dual inhibitors of two key enzymes in the de novo purine biosynthesis pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov One such analogue, compound 2 , was confirmed to inhibit both human GARFTase (Kᵢ of 2.97 μM) and AICARFTase (Kᵢ of 9.48 μM). nih.gov This dual inhibition blocks the formation of purine nucleotides, essential precursors for DNA and RNA, thereby halting cell proliferation. Molecular docking studies have further elucidated these interactions, showing how the thieno[2,3-d]pyrimidine scaffold fits into the active sites of these enzymes. nih.gov

Inhibition of Purine Synthesis Enzymes by a Thieno[2,3-d]pyrimidine Analogue
CompoundEnzyme TargetInhibition Constant (Kᵢ)Reference
Compound 2 (6-substituted thieno[2,3-d]pyrimidine)GARFTase2.97 μM nih.gov
AICARFTase9.48 μM nih.gov

Induction of Cellular Processes (In Vitro Studies, Mechanistic Focus)

Thieno[3,2-d]pyrimidin-2-ylmethanol analogues are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism often involves the disruption of microtubule dynamics, which triggers signaling cascades leading to cell death.

Studies have shown that treatment with these compounds leads to the activation of the mitochondrial apoptotic pathway. nih.gov For instance, compound 14 , a tubulin polymerization inhibitor, was found to induce apoptosis through the mitochondrial pathway in HeLa cells. nih.gov The induction of apoptosis by thienopyrimidine derivatives is frequently associated with the activation of key executioner proteins. In studies on breast cancer cell lines, new thieno[2,3-d]pyrimidine derivatives were shown to trigger apoptosis by modulating the expression of apoptotic indicators such as Caspase-8, Caspase-9, Bcl-2, and Bax. researchgate.net Similarly, other analogues have been shown to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through the activation of Caspase-9. nih.gov The process often involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. researchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Analogues of thieno[3,2-d]pyrimidine have demonstrated the capacity to inhibit these critical processes. The mechanism is closely linked to their primary action as tubulin inhibitors. Since the microtubule cytoskeleton is essential for cell motility, its disruption effectively immobilizes the cells and prevents them from moving and invading.

In vitro studies with potent thieno[3,2-d]pyrimidine-based tubulin inhibitors, such as compounds 13 and 25d , showed a dose-dependent inhibition of tumor cell migration and invasion at low concentrations. nih.gov This effect was observed in SKOV3 ovarian cancer cells, indicating that even at concentrations that may not immediately induce cell death, these compounds can effectively halt the metastatic potential of cancer cells. nih.gov

By disrupting microtubule function, thieno[3,2-d]pyrimidine analogues effectively halt the cell cycle at a critical checkpoint. Microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. When tubulin polymerization is inhibited, a functional mitotic spindle cannot be formed, leading to mitotic arrest.

This arrest typically occurs at the G2/M phase of the cell cycle. nih.govnih.gov Treatment of cancer cells with tubulin-inhibiting thienopyrimidine derivatives leads to an accumulation of cells in this phase. nih.gov For example, compound 14 was shown to cause a strong G2/M arrest in a concentration-dependent manner. nih.gov This cell cycle blockade prevents cancer cells from dividing and proliferating. Prolonged arrest at the G2/M checkpoint often serves as a trigger for the apoptotic pathways described previously, ultimately leading to the death of the cancer cell. nih.govnih.gov

Target Engagement Biomarker Assays (In Vitro)

To confirm that a drug is interacting with its intended molecular target within a cell, specific target engagement biomarker assays are employed. For thieno[3,2-d]pyrimidine analogues that target tubulin, a key in vitro assay is the competitive colchicine binding assay. This assay measures the ability of the test compound to displace a radiolabeled colchicine molecule, such as [³H]colchicine, from its binding site on tubulin. Strong inhibition of [³H]colchicine binding, as demonstrated by several 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives, provides direct evidence that these compounds engage tubulin at the colchicine site. mdpi.com

For analogues designed to inhibit other targets, such as protein kinases, biomarker assays involve monitoring the phosphorylation status of downstream signaling proteins. For example, thienotriazolopyrimidine derivatives designed as EGFR inhibitors were evaluated by measuring the expression levels of downstream proteins. Compound 11b , an EGFR inhibitor, was shown to downregulate the expression of phosphorylated AKT (p-AKT), a key component of the EGFR signaling pathway. nih.gov Similarly, a thieno[3,2-d]pyrimidine derivative targeting Aromatase (ARO), compound 9d , was shown to downregulate its downstream signaling proteins HSP27 and p-ERK. nih.gov These assays confirm that the compounds not only bind to their primary target but also functionally inhibit its activity within the cellular context.

Examples of In Vitro Target Engagement Biomarker Assays
Compound ClassPrimary TargetBiomarker AssayObservationReference
5,6,7,8-Tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidinesTubulin (Colchicine Site)[³H]colchicine competitive bindingInhibition of [³H]colchicine binding by 89–99% mdpi.com
Thienotriazolopyrimidine (Compound 11b)EGFRWestern Blot for p-AKTDownregulation of p-AKT expression nih.gov
Thieno[3,2-d]pyrimidine (Compound 9d)Aromatase (ARO)Western Blot for HSP27 and p-ERKDownregulation of HSP27 and p-ERK nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to the active site of a protein, providing valuable information about the binding affinity and the key interactions driving the binding process.

In the context of thieno[3,2-d]pyrimidine (B1254671) derivatives, molecular docking studies have been pivotal in identifying and optimizing their interactions with various biological targets. For instance, derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated as inhibitors of several protein kinases, which are crucial targets in cancer therapy. Docking simulations have revealed that the thieno[3,2-d]pyrimidine core can act as a scaffold that mimics the binding of endogenous ligands to the ATP-binding site of kinases.

Studies have shown that thieno[3,2-d]pyrimidine derivatives can be potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and survival. nih.gov Molecular docking of these compounds into the FAK active site has helped in understanding the structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. nih.gov Similarly, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been docked against Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), revealing key interactions that could be exploited for the development of anti-cancer agents. nih.govnih.gov

Furthermore, molecular docking has been employed to elucidate the binding of thieno[3,2-d]pyrimidine derivatives to human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govresearchgate.net These studies have successfully identified key amino acid residues within the active site that are crucial for binding, thereby explaining the observed inhibitory activities and guiding the synthesis of selective inhibitors for different h-NTPDase isoforms. nih.govresearchgate.net The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions between the ligand and the protein.

Table 1: Examples of Molecular Docking Studies on Thieno[3,2-d]pyrimidine Derivatives

Derivative ClassProtein TargetKey Findings from DockingReference
2,7-disubstituted-thieno[3,2-d]pyrimidinesFocal Adhesion Kinase (FAK)Mimics the bioactive conformation of diaminopyrimidine motif, potent suppression of enzymatic activities. nih.gov
Thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-onesEGFRL858R/T790MSelective inhibition over wild-type EGFR, confirmed by cellular thermal shift assay. nih.gov
Thieno(3,2-d) pyrimidine (B1678525) amino derivativesAnti-inflammatory and anticancer targetsGood fit into the active site of the protein, indicating potential as drugs. researchgate.net
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amineh-NTPDase1Revealed interactions with important amino acid residues, explaining selectivity. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of a molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the reactivity of a molecule and its ability to interact with biological targets.

For thieno[3,2-d]pyrimidin-2-ylmethanol, DFT calculations can be employed to determine its optimized geometry, bond lengths, and bond angles. The calculated Mulliken atomic charges can reveal the distribution of charge within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively. A small HOMO-LUMO gap generally indicates high reactivity.

While specific DFT studies on this compound are not extensively reported in the provided search results, analogous studies on similar heterocyclic systems, such as pyrimidine and selenadiazolopyrimidine derivatives, have demonstrated the utility of this approach. nih.gov For these compounds, DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize their geometry and calculate electronic properties, which were then correlated with their observed biological activities. nih.gov Such calculations for this compound would provide a deeper understanding of its intrinsic electronic characteristics that govern its chemical behavior and biological interactions.

Table 2: Predicted Electronic Properties from DFT (Hypothetical for this compound based on analogous systems)

PropertyPredicted InformationSignificance
Optimized GeometryProvides the most stable 3D conformation of the molecule.Essential for understanding steric factors in receptor binding.
Frontier Molecular Orbitals (HOMO/LUMO)Energy levels of the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's susceptibility to nucleophilic and electrophilic attack and its overall reactivity.
Electrostatic Potential MapVisualizes the charge distribution on the molecular surface.Identifies regions of positive and negative potential, which are important for intermolecular interactions.
Mulliken Atomic ChargesCalculates the partial charge on each atom.Helps in predicting sites for hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug design, MD simulations can provide detailed information about the conformational flexibility of a ligand and the dynamic nature of its interaction with a biological target. This goes beyond the static picture provided by molecular docking, offering insights into the stability of the ligand-protein complex over time and the role of solvent molecules.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated and energetically favorable conformations in solution. When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose. The trajectories from these simulations can be analyzed to calculate binding free energies, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate estimation of binding affinity than docking scores alone.

A study on related thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives utilized MD simulations followed by MM-GBSA calculations to correlate computational findings with experimental cytotoxic effects. ekb.eg This approach demonstrated that the calculated binding free energy was a good predictor of the biological activity. ekb.eg Applying similar MD simulations to a complex of this compound and a target protein would allow for a detailed examination of the dynamic interactions, including the stability of hydrogen bonds and the role of water molecules in mediating the binding.

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Strategy Guidance

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to a particular property. nih.gov In medicinal chemistry, QSPR is often used to predict physicochemical properties like solubility, lipophilicity (logP), and metabolic stability, which are crucial for the drug-likeness of a compound. nih.gov By establishing a correlation between molecular descriptors (numerical representations of chemical structure) and a specific property, QSPR models can guide the design of new molecules with improved properties. nih.gov

For this compound and its analogs, QSPR modeling could be a valuable tool to guide synthetic strategies. For instance, a QSPR model could be developed to predict the synthetic yield or the ease of a particular reaction based on the properties of the starting materials and reagents. By analyzing a dataset of known reactions, a model could identify key molecular descriptors that influence the outcome of the synthesis. This would allow chemists to prioritize synthetic routes that are more likely to be successful and to design new derivatives with properties that are favorable for a given reaction.

Although specific QSPR models for the synthesis of this compound were not found in the provided search results, the principles of QSPR are broadly applicable. researchgate.netrsc.orgnih.gov The development of such a model would involve calculating a wide range of molecular descriptors for a series of thieno[3,2-d]pyrimidine precursors and correlating them with an experimental outcome, such as reaction yield or purity. This would provide a rational basis for optimizing synthetic conditions and for designing novel derivatives with desirable synthetic accessibility.

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the feasibility of a proposed reaction pathway and to study the mechanism of a chemical reaction in detail. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a potential energy surface for a reaction. This allows for the determination of the activation energy, which is a key factor in determining the reaction rate.

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step sequences. For example, the synthesis of certain derivatives has been achieved through sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions. nih.govresearchgate.net Computational methods could be used to model these reaction steps. For the SNAr reaction, calculations could predict the most likely site of nucleophilic attack and the geometry of the Meisenheimer intermediate. For the Suzuki coupling, the mechanism involving oxidative addition, transmetalation, and reductive elimination could be modeled to understand the role of the catalyst and the influence of different substituents.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

X-ray Crystallography of Thieno[3,2-d]pyrimidin-2-ylmethanol and Complexes

X-ray crystallography offers definitive proof of structure by mapping electron density to determine the precise spatial arrangement of atoms in a crystalline solid. While a crystal structure for the parent this compound is not widely reported, analysis of its derivatives provides significant insight into the geometry and packing of the thieno[3,2-d]pyrimidine (B1254671) core.

For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a related derivative, has been determined. nih.gov The crystal system for this compound was found to be tetragonal, belonging to the P4(3) space group. nih.gov Such studies are foundational for understanding the molecule's conformation and non-covalent interactions.

Table 1: Crystallographic Data for a Thieno[3,2-d]pyrimidine Derivative

Parameter Value
Compound Name N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide
Crystal System Tetragonal
Space Group P4(3)
a (Å) 9.4694
b (Å) 9.4694
c (Å) 18.886
α (°) 90
β (°) 90
γ (°) 90

This data is for a derivative and is presented to illustrate the type of information obtained from X-ray crystallography studies on this class of compounds. nih.gov

Hydrogen bonds are critical in dictating the supramolecular assembly of molecules in the solid state. In thienopyrimidine derivatives, both intramolecular and intermolecular hydrogen bonds are observed. Studies on the isomeric thieno[2,3-d]pyrimidine (B153573) system have identified intramolecular O–H⋯O synthons and intermolecular interactions such as N–H⋯N synthons that link molecules together. researchgate.net In other heterocyclic structures, intermolecular O—H⋯N hydrogen bonds can link molecules into infinite chains, forming a highly ordered three-dimensional architecture. nih.govmdpi.com These patterns are crucial for crystal packing and influence physical properties like melting point and solubility.

Understanding how a molecule interacts with a biological target, such as an enzyme, is key to its development in medicinal chemistry. While direct co-crystal structures of this compound with its targets may not be available, researchers often rely on co-crystal structures of analogous inhibitors to inform their work. For example, the crystal structure of PI-103 with the PI3Kα enzyme (PDB: 4L23) reveals key hydrogen bonds between the inhibitor and amino acid residues like Val851 and Asp810. nih.gov This information is then used to perform molecular docking studies with new thieno[3,2-d]pyrimidine derivatives to predict their binding modes and rationalize structure-activity relationships (SAR). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Beyond confirming the basic carbon-hydrogen framework, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural and mechanistic investigation. Both ¹H and ¹³C NMR are used to characterize newly synthesized thieno[3,2-d]pyrimidine derivatives. researchgate.net

In mechanistic studies, NMR can be used to:

Distinguish between isomers: Tautomeric forms, such as keto-enol forms in related heterocyclic systems, can be identified and quantified by specific NMR signals. researchgate.net

Monitor reaction progress: The disappearance of signals from starting materials and the appearance of new signals corresponding to the product can confirm a chemical transformation.

Elucidate stereochemistry: Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can determine the through-space proximity of protons, helping to assign relative stereochemistry.

Mass Spectrometry in Elucidating Reaction Products and Metabolites

Mass spectrometry (MS) is essential for determining the molecular weight of compounds and confirming their elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of thienopyrimidine derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

In an academic context, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. nih.gov It is used not only to confirm the mass of the desired product in a reaction mixture but also to identify byproducts, impurities, or degradation products. This is crucial for optimizing reaction conditions and understanding reaction mechanisms. In metabolic studies, LC-MS is used to identify metabolites of a parent compound by detecting molecules with specific mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).

Infrared (IR) Spectroscopy for Functional Group Analysis in Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For this compound, the presence of the primary alcohol is confirmed by a characteristic broad absorption band for the O-H stretch, typically found around 3300-3500 cm⁻¹. libretexts.org

IR spectroscopy is particularly useful for monitoring chemical transformations involving functional groups. For example:

Oxidation: If the methanol (B129727) group were oxidized to an aldehyde or carboxylic acid, the broad O-H peak would disappear and a new, sharp C=O stretching peak would appear around 1700 cm⁻¹.

Reduction: Conversely, the reduction of a related thienopyrimidine carboxylic acid to the methanol would be monitored by the disappearance of the C=O peak and the appearance of the O-H stretch.

Substitution: The introduction of other functional groups, such as a cyano group (–CN), can be confirmed by a characteristic absorption in the 2220-2260 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Appearance
Alcohol O-H ~3300 - 3500 Broad
Aromatic/Heteroaromatic C-H ~3000 - 3100 Sharp
Aromatic/Heteroaromatic C=C, C=N ~1450 - 1600 Medium to Sharp

Supramolecular Interactions and Hirshfeld Surface Analysis

To gain a quantitative understanding of the intermolecular interactions that govern crystal packing, Hirshfeld surface analysis is employed. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify close intermolecular contacts. nih.gov

The analysis generates a 3D surface around the molecule, colored to represent different types of interactions. It also produces 2D "fingerprint plots" that summarize the prevalence of specific interactions. For a derivative of thieno[3,2-d]pyrimidine, Hirshfeld analysis was used to perform a quantitative study of the intermolecular interactions. nih.gov In analyses of similar heterocyclic compounds, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov This technique provides a detailed picture of the supramolecular assembly, highlighting the relative importance of hydrogen bonds, π-π stacking, and other van der Waals forces. nih.govnih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Thieno[3,2-d]pyrimidin-2-ylmethanol Derivatives

The synthesis of thienopyrimidines has traditionally relied on building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative or vice versa. nih.govmdpi.com However, the demand for molecular diversity and more efficient, sustainable synthetic routes is driving innovation in this area. Future strategies are focusing on combinatorial chemistry, microwave-assisted synthesis, and flow chemistry to accelerate the generation of derivative libraries.

Microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve yields in the synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.govscielo.br One approach involves the condensation of 3-aminothiophene amides with formic acid under microwave irradiation to yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified. nih.gov Another strategy employs the Gewald reaction to produce polysubstituted aminothiophenes, which are versatile precursors for thienopyrimidines. mdpi.comnih.gov

Future research will likely focus on developing one-pot synthesis protocols and employing novel catalytic systems to create more complex and diverse molecular architectures around the this compound core with greater efficiency and stereochemical control.

Table 1: Comparison of Synthetic Methodologies for Thienopyrimidine Derivatives

Methodology Key Features Advantages Representative Starting Materials Reference
Conventional Heating Standard reflux conditions. Well-established, simple setup. 3-Amino-5-arylthiophene amides, Formamide (B127407) nih.govnih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Reduced reaction times, improved yields, fewer by-products. 3-aminothiophene amides, formic acid nih.govscielo.br
Gewald Reaction followed by Cyclization One-pot synthesis of 2-aminothiophenes. High efficiency for creating polysubstituted thiophene precursors. Alkyl cyanides, active methylene compounds, sulfur mdpi.comnih.gov

| Nucleophilic Substitution | Modification of a pre-formed thienopyrimidine core. | Allows for late-stage diversification of derivatives. | 4-chlorothienopyrimidines, various nucleophiles | nih.govresearchgate.net |

Exploration of New Biological Targets and Disease Areas for Thienopyrimidine Scaffolds

Thienopyrimidine derivatives have a well-documented history as kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and PI3K in cancer therapy. mcgill.canih.govsemanticscholar.orgnih.gov However, the structural similarity of the thienopyrimidine scaffold to endogenous purines allows it to interact with a broad range of biological targets, opening up new therapeutic avenues. nih.govresearchgate.net

Current and future research is expanding the scope of thienopyrimidine-based drugs to new frontiers:

Neurodegenerative Diseases: Some derivatives have been investigated as antagonists of the adenosine A2A receptor, a target implicated in conditions like Alzheimer's disease. mcgill.ca

Infectious Diseases: The scaffold has shown promise in developing agents against bacteria, fungi, viruses, and parasites. nih.govmdpi.com For example, specific derivatives have been identified as potent inhibitors of Helicobacter pylori by targeting the respiratory complex I. nih.gov

Inflammatory Conditions: Thienopyrimidines are being explored as multi-target anti-inflammatory agents that can inhibit enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenases (COX), as well as reduce pro-inflammatory cytokines. nih.gov

"Dark" Kinome: Researchers are developing highly selective inhibitors for understudied "dark" kinases, such as STK17B, which has been genetically linked to several diseases. nih.gov The discovery of inhibitors for these kinases could unlock entirely new treatment paradigms.

The exploration of these new targets is often facilitated by screening diverse compound libraries against a wide range of assays, revealing unexpected biological activities and paving the way for novel therapeutic applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Thienopyrimidine Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the design of thienopyrimidine derivatives is no exception. nih.govmdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-synthesize-test cycle. nih.govcrimsonpublishers.com

Key applications of AI/ML in this field include:

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen massive virtual libraries of thienopyrimidine derivatives to identify compounds with a high probability of binding to a specific biological target. nih.govfrontiersin.org This prioritizes synthetic efforts on the most promising candidates.

Predictive Modeling: AI algorithms can be trained to predict various properties of novel thienopyrimidine compounds, such as their bioactivity, solubility, toxicity, and metabolic stability, based on their chemical structure. mdpi.com This helps in the early-stage deselection of compounds with unfavorable profiles.

De Novo Drug Design: Advanced AI techniques, like deep learning, can generate entirely new molecular structures. crimsonpublishers.com These models can be tailored to design novel thienopyrimidine derivatives with optimized properties for a specific target, exploring chemical space that may not be accessible through traditional design strategies.

Target Identification: In-silico target prediction for newly synthesized compounds is another crucial application. For instance, kinase affinity has been successfully predicted for novel thienopyrimidine series, guiding further biological evaluation against targets like Fms-like tyrosine kinase-3 (FLT3). nih.govmdpi.com

By leveraging AI and ML, researchers can navigate the complex chemical space of thienopyrimidine derivatives more efficiently, reducing the time and cost associated with discovering new therapeutic agents. frontiersin.org

Advanced Mechanistic Studies using Biophysical and Proteomic Approaches

Understanding precisely how a drug molecule interacts with its target and affects cellular systems is crucial for developing safer and more effective therapies. Advanced biophysical and proteomic techniques are being increasingly employed to elucidate the mechanism of action of thienopyrimidine derivatives at a molecular level.

Biophysical Techniques: X-ray crystallography is a powerful tool for visualizing the binding mode of thienopyrimidine inhibitors within the active site of their target proteins. For example, the cocrystal structure of a thieno[3,2-d]pyrimidine inhibitor with the kinase STK17B revealed a unique P-loop conformation responsible for the inhibitor's high potency and selectivity. nih.gov Such structural insights are invaluable for guiding the rational design of next-generation inhibitors.

Chemical Proteomics: These approaches are vital for target identification and validation directly in a complex biological environment. nih.govtum.de Methods like drug-affinity enrichment followed by mass spectrometry can identify the proteins that a thienopyrimidine derivative binds to within a cell lysate. dundee.ac.uk This is particularly useful for phenotypic screening campaigns where the molecular target is unknown. nih.gov Another technique, Drug Affinity Responsive Target Stability (DARTS), identifies targets by observing how drug binding protects the target protein from degradation by proteases. nih.govdundee.ac.uk

These advanced methods provide a deeper understanding of both on-target and off-target effects, which is essential for optimizing drug candidates and predicting potential side effects. nih.govdundee.ac.uk

Design of Thienopyrimidine-Based Molecular Probes for Biological Research

Beyond their therapeutic potential, thienopyrimidine derivatives are being developed as sophisticated molecular probes to investigate biological processes. These tools are designed to interact with specific targets and report on their location, activity, or environment.

Chemical Probes for "Dark" Kinases: A high-quality chemical probe is a small molecule that is potent and highly selective for a specific protein target. Thieno[3,2-d]pyrimidine SGC-STK17B-1 was developed as the first high-quality chemical probe for the understudied kinase STK17B, enabling researchers to study its role in normal and disease pathology. nih.gov

PET Radioligands: Thienopyrimidine scaffolds are being used to develop radiolabeled ligands for Positron Emission Tomography (PET) imaging. A carbon-11 labeled thienopyrimidine was developed as a specific PET radioligand for visualizing EGFR-TKI (Epidermal Growth Factor Receptor - Tyrosine Kinase Inhibitor) engagement in glioblastoma, which could help improve diagnostics and monitor therapy. snmjournals.org

Fluorescent Probes: Researchers have synthesized novel thienopyrimidine chromophores that exhibit aggregation-induced emission (AIE). acs.org These compounds are non-emissive when dissolved but become highly fluorescent upon aggregation, a property that can be exploited to develop probes for sensing biomacromolecules like proteins or DNA. acs.org

The development of such probes is critical for advancing our fundamental understanding of biology and disease, providing tools to validate new drug targets and interrogate complex cellular pathways.

Q & A

Basic Research Question

  • Antibacterial Assays : Perform broth microdilution (MIC) or agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that lipophilic derivatives (logP >3) show better Gram-negative penetration .
  • Antioxidant Assays : Use DPPH radical scavenging (IC50) and FRAP assays. Hydroxymethyl groups enhance radical quenching via H-atom transfer .

Data Interpretation : Correlate bioactivity with logP and Hammett σ values to guide lead optimization .

How can molecular docking guide the design of this compound-based inhibitors?

Advanced Research Question

  • Target Selection : Prioritize kinases (e.g., EGFR) or receptors (e.g., M4 mAChR) with published crystal structures .
  • Docking Workflow :
    • Prepare ligand (AM1-BCC charges) and receptor (PDB: 4HJO for EGFR).
    • Generate conformers with OMEGA and dock using Glide SP.
    • Validate with MM-GBSA binding energy calculations .

Case Study : Docking revealed that 2-hydroxymethyl derivatives form a critical H-bond with EGFR Thr766, explaining their nM-level inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.